molecular formula C15H31NO B14615706 N,N-DI(Isobutyl)heptanamide CAS No. 57303-37-4

N,N-DI(Isobutyl)heptanamide

Cat. No.: B14615706
CAS No.: 57303-37-4
M. Wt: 241.41 g/mol
InChI Key: UTUYHQHHRVKQDW-UHFFFAOYSA-N
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Description

N,N-Di(isobutyl)heptanamide is a branched alkylamide with a heptanamide backbone (C₇H₁₄CON) and two isobutyl (C₄H₉) substituents on the nitrogen atom. Its molecular formula is C₁₅H₃₁NO, with a calculated molecular weight of 241.41 g/mol. Branched alkyl groups like isobutyl are known to influence physical properties (e.g., boiling point, solubility) and reactivity compared to linear or smaller substituents .

Properties

CAS No.

57303-37-4

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)heptanamide

InChI

InChI=1S/C15H31NO/c1-6-7-8-9-10-15(17)16(11-13(2)3)12-14(4)5/h13-14H,6-12H2,1-5H3

InChI Key

UTUYHQHHRVKQDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(Isobutyl)heptanamide typically involves the reaction of heptanoic acid with isobutylamine. The reaction is facilitated by the use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction is stirred overnight at 50°C to yield the desired amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of acyl chlorides or anhydrides as intermediates. The reaction of heptanoyl chloride with isobutylamine in the presence of a base such as triethylamine can efficiently produce the amide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-DI(Isobutyl)heptanamide can undergo various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: Heptanoic acid and isobutylamine.

    Reduction: N,N-DI(Isobutyl)heptanamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-DI(Isobutyl)heptanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DI(Isobutyl)heptanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. One example is its potential to inhibit limonene-1,2-epoxide hydrolase, an enzyme involved in the metabolism of limonene . This inhibition can lead to the accumulation of limonene-1,2-epoxide, which may have various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N,N-Di(isobutyl)heptanamide with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₅H₃₁NO 241.41 Two isobutyl groups Branched, hydrophobic substituents
N,N-Dimethylheptanamide C₉H₁₉NO 157.26 Two methyl groups Smaller, linear substituents
N-[2-[2-(Dimethylamino)ethylamino]ethyl]heptanamide C₁₃H₂₉N₃O 243.39 Dimethylaminoethyl chain Polar, bioactive potential
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)heptanamide C₁₈H₂₅N₃O₄S 379.47 Isoxazole-sulfonylphenyl group Complex heterocyclic substituents

Key Observations :

  • Branching Effects : The isobutyl groups in this compound increase steric hindrance and hydrophobicity compared to smaller substituents like methyl (N,N-dimethylheptanamide). This reduces water solubility and increases lipophilicity, which may affect applications in drug delivery or solvent systems .
  • Molecular Weight : The larger substituents result in a higher molecular weight (~241 g/mol) compared to N,N-dimethylheptanamide (157.26 g/mol), impacting boiling points and viscosity .

Physical and Chemical Properties

Boiling Points and Solubility
  • N,N-Dimethylacetamide (a related solvent): Boiling range = 164.5–167.5°C ; miscible with water and organic solvents .
  • Inferred for this compound : Higher molecular weight and branching suggest a boiling point >200°C and reduced water solubility compared to dimethyl analogs.
Reactivity

Branched alkylamides are less reactive in nucleophilic substitutions compared to linear analogs due to steric hindrance. This property makes them more stable in storage but less suitable for certain synthetic pathways .

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